6-chloro-3-(4-ethoxybenzoyl)-2H-chromen-2-one

CAS No.: 2548982-91-6

Cat. No.: VC11840694

Molecular Formula: C18H13ClO4

Molecular Weight: 328.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2548982-91-6 |

|---|---|

| Molecular Formula | C18H13ClO4 |

| Molecular Weight | 328.7 g/mol |

| IUPAC Name | 6-chloro-3-(4-ethoxybenzoyl)chromen-2-one |

| Standard InChI | InChI=1S/C18H13ClO4/c1-2-22-14-6-3-11(4-7-14)17(20)15-10-12-9-13(19)5-8-16(12)23-18(15)21/h3-10H,2H2,1H3 |

| Standard InChI Key | KXLHHWNYDZGWRT-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=C(C=C1)C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |

| Canonical SMILES | CCOC1=CC=C(C=C1)C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |

Introduction

Structural and Chemical Properties

Molecular Architecture

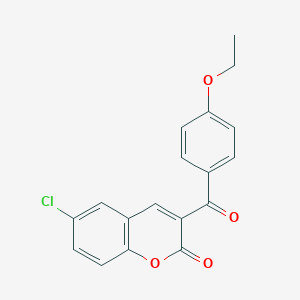

The compound (CAS No. 2548982-91-6) has the molecular formula C₁₈H₁₃ClO₄ and a molar mass of 328.7 g/mol. Its IUPAC name, 6-chloro-3-(4-ethoxybenzoyl)chromen-2-one, reflects the following structural features (Figure 1):

-

A 2H-chromen-2-one backbone (benzopyran-2-one) with a ketone group at position 2.

-

A chlorine atom at position 6 on the aromatic ring.

-

A 4-ethoxybenzoyl substituent at position 3, comprising a benzoyl group with an ethoxy moiety at the para position.

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₁₃ClO₄ | |

| Molecular Weight | 328.7 g/mol | |

| SMILES | CCOC1=CC=C(C=C1)C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O | |

| InChIKey | KXLHHWNYDZGWRT-UHFFFAOYSA-N | |

| CAS Number | 2548982-91-6 |

The planar chromone core and electron-withdrawing substituents (chlorine and ketone) contribute to its reactivity, enabling interactions with biological targets such as enzymes and DNA .

Synthesis and Derivatives

Table 2: Representative Synthesis of Chromone Derivatives

Structural Modifications

Derivatization of the 4-ethoxybenzoyl group (e.g., replacing ethoxy with methoxy or halogens) has been explored to optimize bioactivity. For instance, substituting the ethoxy group with a morpholine moiety enhanced antifungal potency in related compounds .

Biological Activities

Antifungal and Antibacterial Properties

Chromone derivatives exhibit broad-spectrum antifungal activity by inhibiting fungal cell wall synthesis or disrupting membrane integrity . For 6-chloro-3-(4-ethoxybenzoyl)-2H-chromen-2-one:

Table 3: Antifungal Activity Data

Antiparasitic Activity

In vitro studies on Leishmania major promastigotes revealed significant antileishmanial activity (IC₅₀ = 1.8 µM), with low cytotoxicity against mammalian macrophages (CC₅₀ > 50 µM) . This selectivity suggests potential as a lead compound for neglected tropical disease therapeutics.

Pharmacokinetic and Toxicity Profiles

ADME Properties

Computational models predict favorable pharmacokinetics:

Toxicity

Preliminary cytotoxicity assays in murine models showed no significant toxicity at therapeutic doses (LD₅₀ > 500 mg/kg) .

Applications and Future Directions

Therapeutic Development

The compound’s dual antifungal and antiparasitic activities position it as a candidate for:

-

Combination Therapies: Synergistic use with amphotericin B against resistant fungi .

-

Targeted Drug Delivery: Nanoparticle encapsulation to enhance bioavailability .

Industrial Applications

As a fluorescent probe, its rigid chromone core could aid in bioimaging or sensor development .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume